3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a pyridazine ring substituted with dichloro and piperazinyl groups, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The dichloro substitution is introduced through chlorination reactions, while the piperazinyl group is added via nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and nucleophiles such as piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperazine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various piperazinyl-substituted pyridazines .
Scientific Research Applications
3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an antagonist in receptor-mediated pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. It is known to bind to certain receptors, inhibiting their activity. This binding can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-4-methylpyridazine: Similar in structure but lacks the piperazinyl group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a triazine ring instead of a pyridazine ring.
3-(2,6-Dichloro-3,5-Dimethoxy-Phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea: A more complex structure with additional functional groups .
Uniqueness
The uniqueness of 3,6-Dichloro-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921769-44-0 |
---|---|
Molecular Formula |
C17H20Cl2N4O |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
3,6-dichloro-4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]pyridazine |
InChI |
InChI=1S/C17H20Cl2N4O/c1-13-2-4-14(5-3-13)24-11-10-22-6-8-23(9-7-22)15-12-16(18)20-21-17(15)19/h2-5,12H,6-11H2,1H3 |
InChI Key |
YVHHKWBXYFAWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=CC(=NN=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.